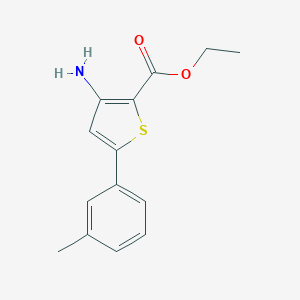

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-5-9(2)7-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIRULFWUPMAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is widely used to synthesize aminothiophene derivatives .

Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Gewald reaction is particularly favored due to its scalability and high yield. Reaction conditions are optimized to ensure maximum efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are frequently employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophenes.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate biological pathways makes it a valuable compound for drug discovery and development.

Case Study: Neurological Disorders

Research has shown that derivatives of this compound exhibit promising activity against targets involved in neurological diseases. For instance, studies have indicated that certain modifications enhance the binding affinity to specific receptors implicated in neurodegenerative conditions.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Can form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide. |

| Reduction | Functional groups can be modified to alcohols using reducing agents like lithium aluminum hydride. |

| Substitution | Electrophilic substitution allows for further functionalization on the thiophene ring. |

Material Science

Enhancement of Material Properties

This compound can be incorporated into polymer formulations, enhancing properties such as conductivity and thermal stability. Its application in electronics and coatings is particularly noteworthy.

Example Applications

- Conductive Polymers: Used in developing organic semiconductors.

- Coatings: Enhances durability and resistance to environmental factors.

Agricultural Chemicals

Potential in Agrochemical Formulation

this compound shows potential in formulating agrochemicals, contributing to the development of effective pesticides and herbicides.

Case Study: Pesticide Development

Research indicates that modifications of this compound can lead to increased efficacy against specific pests while minimizing environmental impact.

Biological Research

Studies on Enzyme Inhibition and Receptor Binding

This compound is utilized in biological research to investigate enzyme inhibition and receptor binding, aiding in the discovery of new therapeutic targets.

Antimicrobial Activity

Recent studies have evaluated its antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |

| Escherichia coli | 0.19 μg/mL | 0.21 μg/mL |

| Candida albicans | 0.15 μg/mL | 0.18 μg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver carcinoma) | 3.10 |

| MCF-7 (breast carcinoma) | 4.20 |

| A549 (lung carcinoma) | 5.50 |

Mechanistic studies indicate that it induces apoptosis through caspase activation and cell cycle arrest at the S phase.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Impact :

- Electron-withdrawing groups (e.g., Cl, Br, CF₃) enhance electrophilic reactivity, facilitating nucleophilic substitutions or cross-coupling reactions .

- Electron-donating groups (e.g., CH₃) improve stability and influence π-stacking in materials applications .

- Positional isomerism : 3-substituted analogs (e.g., 3-Cl vs. 4-Cl) exhibit distinct biological activities due to steric and electronic differences. For example, 3-chloro derivatives show stronger anticancer activity compared to 4-chloro isomers .

Anticancer Potential

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate demonstrated significant anti-proliferative effects against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC₅₀ values comparable to doxorubicin .

Antimicrobial Activity

- Ethyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate derivatives exhibited activity against Pseudomonas aeruginosa (MIC: 16 µg/mL) and Candida albicans (MIC: 32 µg/mL) .

- Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate-derived isothiocyanates showed broad-spectrum antibacterial activity against Staphylococcus aureus .

Biological Activity

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and an ethyl carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 253.31 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting the growth of various pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as modulation of apoptotic pathways and inhibition of cell proliferation. The thiophene structure allows it to bind to specific enzymes or receptors involved in cancer progression.

Biological Activity Overview

The table below summarizes the key biological activities and findings related to this compound:

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Evaluation : A study assessed the compound's effectiveness against various pathogens, reporting minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for the most active derivatives, demonstrating significant antimicrobial potency .

- Anticancer Research : In vitro studies showed that this compound could effectively induce apoptosis in breast cancer cell lines, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Activity : Research indicated that this compound could downregulate pro-inflammatory cytokines in cell-based assays, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation or esterification. For example, microwave-assisted reactions using ethyl bromoacetate under forced conditions yield derivatives with high purity (e.g., 92% yield in optimized protocols). Traditional methods involve refluxing 3-amino-5-(substituted phenyl)thiophene-2-carboxylic acid with ethanol and HCl, followed by alkaline workup to isolate the ester . Key parameters include solvent choice (dry chloroform for thiophosgene reactions), temperature (reflux vs. microwave), and catalyst use (TBAB for phase transfer).

Q. How is the structure of this compound validated post-synthesis?

- Methodology : Multimodal spectroscopic analysis is essential:

- ¹H NMR : Signals for methyl (δ 1.43–1.65 ppm), methylene (δ 4.18 ppm), NH₂ (δ 6.61 ppm, D₂O-exchangeable), and aromatic protons (δ 7.02–7.21 ppm) confirm substituents .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 387) and fragmentation patterns validate molecular weight and functional groups .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages match theoretical values .

Q. What are the optimal conditions for derivatizing the amino group in this compound?

- Methodology : The amino group reacts with electrophiles like thiophosgene or aldehydes. For isothiocyanate formation (e.g., Ethyl 5-(4-chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate), reflux with thiophosgene in dry chloroform for 6 hours is effective. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this thiophene derivative?

- Methodology : Density Functional Theory (DFT) calculations model electron density, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, aiding in designing reactions (e.g., cyclization or electrophilic substitution). Experimental validation includes comparing calculated vs. observed NMR chemical shifts .

Q. What mechanistic insights explain contradictions in biological activity across derivatives?

- Case study : Derivatives like Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate show microtubule inhibition (IC₅₀ < 1 µM), while others lack activity. This discrepancy arises from substituent effects on planar conformation and hydrogen bonding. SAR studies using X-ray crystallography (e.g., dihedral angles between thiophene and aryl groups) and molecular docking clarify steric/electronic requirements for target binding .

Q. How does intramolecular cyclization of this compound enable access to polycyclic heterocycles?

- Methodology : Treatment with hydrazine hydrate or triethyl orthoformate induces cyclization. For example, hydrazine forms pyrimidine derivatives (e.g., N-aminopyrimidine 9), confirmed by IR/NMR loss of NH₂ signals. Cyclization efficiency depends on solvent polarity and temperature (e.g., DMF at 80°C for 12 hours) .

Q. What strategies resolve low solubility in biological assays without compromising activity?

- Approach : Prodrug design (e.g., ester-to-acid hydrolysis) or formulation with surfactants (Tween-80) enhances aqueous solubility. For in vitro assays (e.g., tubulin polymerization), DMSO stock solutions are diluted to ≤0.1% v/v to avoid cytotoxicity. LC-MS monitors stability under assay conditions .

Q. How do spectroscopic and crystallographic data resolve ambiguities in regioisomer identification?

- Case study : X-ray diffraction (e.g., P2₁/c space group, monoclinic system) confirms substituent positions. For Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate, crystallography reveals planar thiophene rings with Br and CN groups at C3/C4, resolving ambiguity from NMR alone .

Notes

- Avoid non-peer-reviewed sources (e.g., commercial databases).

- Discrepancies in spectral data (e.g., NH₂ signal shifts) may arise from solvent or pH differences; always report experimental conditions.

- For advanced applications (e.g., anticancer agents), combine in vitro assays with pharmacokinetic profiling to assess translational potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.